1,3-Difluoro-4-iodo-2-methylbenzene
Description
Properties
IUPAC Name |
1,3-difluoro-4-iodo-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2I/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBVNKUSYAOUAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292617 | |
| Record name | 1,3-Difluoro-4-iodo-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208077-89-7 | |
| Record name | 1,3-Difluoro-4-iodo-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208077-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Difluoro-4-iodo-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 1,3 Difluoro 4 Iodo 2 Methylbenzene
Reactivity Governed by the Iodo-Substituent
The iodine atom in 1,3-difluoro-4-iodo-2-methylbenzene is a key site of reactivity, enabling a variety of chemical transformations. Its large size and the relative weakness of the carbon-iodine bond make it susceptible to oxidative addition in metal-catalyzed reactions and a good leaving group in other transformations.
Transformations Promoted by Hypervalent Iodine(III) Reagents
Hypervalent iodine(III) reagents are compounds where the iodine atom has a formal oxidation state of +3. uab.catnih.gov These reagents are known for their unique reactivity and are often used as oxidizing agents and for the transfer of various functional groups in organic synthesis. arkat-usa.orgresearchgate.net In the context of this compound, the iodo group can be converted into a hypervalent iodine(III) species. For instance, reaction with reagents like silver difluoride (AgF₂) can produce the corresponding (difluoroiodo)arene. nih.gov
These hypervalent iodine(III) derivatives of this compound can then participate in a range of synthetic transformations. They can act as electrophilic sources of the aryl group in reactions with nucleophiles. nih.gov The reactivity of these species is attributed to the linear three-center, four-electron (3c-4e) bond formed between the iodine and its two ligands, which weakens these bonds and increases the electrophilicity of the ligands. uab.cat
The general classes of hypervalent iodine(III) reagents include (difluoroiodo)arenes, (dichloroiodo)arenes, iodosylarenes, [bis(acyloxy)iodo]arenes, and aryliodine(III) organosulfonates. arkat-usa.org Each class exhibits distinct reactivity profiles, enabling a wide array of chemical transformations such as halogenations, oxidations, and arylations. researchgate.net The development of catalytic systems using hypervalent iodine compounds is an area of active research, aiming to improve efficiency and sustainability. arkat-usa.orgresearchgate.net
Metal-Catalyzed Cross-Coupling Reactions with Haloarenes (e.g., Suzuki Cross-Coupling)
The carbon-iodine bond in this compound is particularly well-suited for metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a prominent example. libretexts.orgnih.gov In this reaction, the aryl iodide serves as the electrophilic partner.
The catalytic cycle of the Suzuki coupling generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate. This is often the rate-determining step, and the reactivity of the halide follows the trend I > Br > Cl. libretexts.org
Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) complex. This step typically requires a base.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org
The Suzuki coupling is highly valued for its ability to form biaryl linkages and its tolerance of a wide range of functional groups. libretexts.orgnih.gov While traditionally transition-metal-catalyzed, recent advancements have explored transition-metal-free Suzuki-type couplings under specific conditions. nih.gov Other metal-catalyzed cross-coupling reactions, such as those involving copper, are also utilized for C-N and C-C bond formation using aryl iodides. mdpi.com
Table 1: Reactivity of Aryl Halides in Suzuki Coupling
| Halide (Ar-X) | Reactivity Order |
| Aryl Iodide (Ar-I) | 1 (Highest) |
| Aryl Bromide (Ar-Br) | 2 |
| Aryl Chloride (Ar-Cl) | 3 (Lowest) |
Aryl-I Bond Dissociation Pathways and Intermediates
The dissociation of the aryl-iodine bond is a fundamental process in many reactions involving this compound. This bond can be cleaved through several pathways, including thermal or photochemical homolysis to generate radical intermediates, or through interactions with metal catalysts as seen in cross-coupling reactions. nih.gov
In the context of hypervalent iodine chemistry, the iodine center can be oxidized, leading to the formation of iodonium (B1229267) salts or other iodine(III) species. nih.gov These intermediates can then undergo further reactions. For example, diaryliodonium salts can serve as arylating agents, transferring one of the aryl groups to a nucleophile. mdpi.com The formation of radical intermediates from hypervalent iodine(III) reagents can also be induced, opening up pathways for radical-based functionalization. nih.gov
The study of these dissociation pathways and the characterization of the resulting intermediates are crucial for understanding and controlling the reactivity of this compound.
Reactivity Influenced by the Fluoro-Substituents
The two fluorine atoms on the benzene (B151609) ring of this compound significantly influence its chemical reactivity. Fluorine's high electronegativity and the nature of its interaction with the aromatic π-system play a crucial role.
Impact of Fluorine on Aromatic Ring Reactivity
Fluorine substituents exert a dual electronic effect on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). researchgate.netlibretexts.org The inductive effect, caused by fluorine's high electronegativity, deactivates the ring towards electrophilic aromatic substitution by withdrawing electron density. jmu.edu This makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. msu.edu
The presence of multiple fluorine atoms can further enhance the stability of the aromatic ring, making it more resistant to addition reactions. nih.gov This increased stability is a characteristic feature of many fluorinated aromatic compounds. researchgate.net
Electrophilic Aromatic Substitution Patterns in Iodobenzene Derivatives
In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile. masterorganicchemistry.com For this compound, the directing effects of the fluorine, iodine, and methyl groups must be considered.
Fluorine: As a halogen, fluorine is a deactivating group but an ortho, para-director. libretexts.orguci.edu This means it directs incoming electrophiles to the positions ortho and para to itself.
Iodine: Similar to fluorine, iodine is also a deactivating ortho, para-director.
Methyl Group: An alkyl group like methyl is an activating group and an ortho, para-director. libretexts.org
The general mechanism for electrophilic aromatic substitution involves a two-step process:
Attack of the electrophile by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion). msu.edumasterorganicchemistry.com
Deprotonation of the intermediate to restore the aromaticity of the ring. masterorganicchemistry.com
The relative rates of EAS are influenced by the nature of the substituents. Activating groups increase the reaction rate compared to benzene, while deactivating groups decrease it. libretexts.org
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Effect |
| -F (Fluoro) | Deactivating | Ortho, Para |
| -I (Iodo) | Deactivating | Ortho, Para |
| -CH₃ (Methyl) | Activating | Ortho, Para |
Ring-Opening Reactions of Fluoro-Containing Cyclopropanes and Related Derivatives
The high ring strain and the influence of fluorine substituents make fluoro-containing cyclopropanes valuable precursors for various fluorinated molecules through ring-opening reactions. researchgate.net These reactions often proceed by cleaving the C-C bond opposite the gem-difluoro group (the distal bond), which is typically the most weakened. researchgate.net The ring-opening can be initiated by various reagents, including molecular iodine, to produce 1,3-difunctionalized propane (B168953) derivatives.
Research has demonstrated that simple gem-difluorocyclopropanes undergo efficient ring-opening 1,3-difunctionalization when treated with molecular iodine. rsc.org This method serves as an environmentally friendly alternative to using harsher oxidants. rsc.org The process allows for the introduction of an iodo group at one carbon and various other functional groups (such as hydroxyl, alkoxy, sulfenyl, or aryl groups) at the other terminus of the resulting propane chain. rsc.org The reaction mechanism can involve radical intermediates, particularly in transformations initiated by radical precursors. researchgate.net For example, a radical-type ring-opening of gem-difluorocyclopropanes can be followed by further selective transformations. researchgate.net
The regioselectivity of the ring cleavage is a key aspect of these reactions. In the case of gem-difluorocyclopropanes, the bond between the two non-fluorinated carbons is typically cleaved. This selectivity provides a reliable method for synthesizing 1,3-di-functionalized 2,2-difluoropropanes.
Table 1: Examples of Ring-Opening Reactions of Fluoro-Containing Cyclopropanes
| Starting Material | Reagents | Product(s) | Yield | Reference |
| gem-Difluorocyclopropanes | I₂ | 1-Aryl/alkoxy/hydroxy-3-iodo-2,2-difluoropropanes | Good | rsc.org |
| gem-Difluorocyclopropanes | KBr, Ceric Ammonium Nitrate | 3-Bromo-2,2-difluoropropan-1-ol / 1,3-Dibromo-2,2-difluoropropane | - | rsc.org |
| Siloxydifluorocyclopropanes | Copper or Silver salts | α-gem-Difluorocyclopentenones | Good | researchgate.net |
| gem-Difluorocyclopropyl Ketones | CF₃SO₃H, Nitriles | 2-Fluoropyrroles | - | researchgate.net |
Mechanistic Studies of Key Transformation Pathways
Understanding the mechanisms of reactions involving compounds like this compound is crucial for controlling reaction outcomes and designing new synthetic methods. The following sections explore the mechanistic details of several key transformations.
Fluorination reactions employing hypervalent iodine reagents, such as aryl-IF₂ derivatives, often proceed through mechanisms involving cationic intermediates. researchgate.net These reagents can act as electrophilic fluorine sources. When an alkene is treated with a difluoroiodoarene, the reaction can be initiated by the electrophilic addition of the iodonium species to the double bond, forming a bridged iodonium ion. chemrxiv.org This intermediate is susceptible to nucleophilic attack.
Subsequent steps can involve rearrangement, particularly if the substrate structure allows for the formation of a more stable carbocation. utdallas.edu Such cationic rearrangements are driven by the thermodynamic stability of the resulting carbocation, with 1,2-shifts of hydride, alkyl, or aryl groups being common. utdallas.edu For example, the reaction of certain alkenes with difluoroiodoarenes can lead to geminal difluorides accompanied by phenyl migration, indicating a rearrangement step involving a phenonium ion intermediate. chemrxiv.org The nature of the substrate and the reaction conditions dictate whether direct fluorination or rearrangement pathways are favored.
Recent studies have shown that organophosphines can catalyze the difluoroalkylation of alkenes with reagents like ethyl iododifluoroacetate. nih.govacs.org These reactions, which can proceed as either atom transfer radical additions (ATRA) or Heck-type reactions, are notable for their mild conditions and high functional group tolerance. nih.gov
Mechanistic investigations suggest that the reaction is initiated through a noncovalent interaction between the organophosphine catalyst and the carbon-iodine bond of the difluoroalkyl iodide. nih.govacs.org This interaction facilitates the homolytic cleavage of the C-I bond, generating a difluoroalkyl radical. This radical then adds to the alkene to form a new carbon-centered radical, which can subsequently abstract an iodine atom from another molecule of the iodo-reagent to propagate the radical chain (ATRA pathway) or undergo further steps in a Heck-type process. The use of a phosphine (B1218219) catalyst avoids the need for traditional radical initiators like heat or light.
The synthesis of polysubstituted benzenes, such as derivatives of this compound, requires precise control over the regioselectivity of functionalization. One powerful strategy involves directed ortho-metalation (DoM), where a directing group on the aromatic ring guides a strong base to deprotonate a specific adjacent position. acs.org The resulting aryl-metal species can then be trapped with an electrophile.
Bases such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) and sBu₂Mg are effective for such magnesiations. nih.govnih.gov The regiochemical outcome is dictated by the directing ability of the substituents on the benzene ring. For a molecule like this compound, the fluorine atoms are weak directing groups, while the methyl group is a somewhat stronger ortho-directing group. However, the acidity of the proton at C-5 (between the two fluorine atoms) would be significantly increased, making it a likely site for deprotonation by a strong base. By choosing the appropriate base and reaction conditions, it is possible to selectively functionalize a specific position on a multi-substituted ring, enabling the rational synthesis of complex aromatic compounds. nih.govnih.gov
Table 2: Directing Groups in Base-Controlled Aromatic Functionalization
| Directing Group | Base System | Position Functionalized | Reference |
| Oxazoline | sBu₂Mg | ortho | nih.gov |
| N-Aryl Pyrazole | sBu₂Mg | ortho | nih.gov |
| -OBoc | TMPMgCl·LiCl | meta | nih.gov |
| Amide | sBu₂Mg | ortho | nih.gov |
Palladium-Catalyzed C-H/N-H Coupling Mechanisms
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are fundamental for forming C-N bonds between aryl halides and amines. nih.gov The mechanism for the amination of an aryl iodide like this compound involves a catalytic cycle that begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This step forms a Pd(II)-aryl intermediate.
The steric hindrance around the iodine atom, caused by the ortho-methyl and ortho-fluoro substituents, can slow this oxidative addition step. Following oxidative addition, the amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex. youtube.com The final, and often rate-limiting, step is the reductive elimination of the arylamine product, which regenerates the Pd(0) catalyst. youtube.com The choice of ligand on the palladium catalyst is critical, especially for sterically hindered substrates, as bulky ligands can facilitate both the oxidative addition and the final reductive elimination step, preventing side reactions like beta-hydride elimination. youtube.comresearchgate.net For ortho-substituted anilines or aryl halides, specific catalyst systems are often required to achieve high yields and selectivity. mdpi.comnih.gov
Strategic Utility of 1,3 Difluoro 4 Iodo 2 Methylbenzene As a Synthetic Intermediate
Application in Isotope Labeling for Mechanistic and Analytical Studies (e.g., Deuteration)
A comprehensive review of scientific literature reveals no specific documented applications of 1,3-Difluoro-4-iodo-2-methylbenzene in isotope labeling, including deuteration, for the purpose of mechanistic or analytical studies. While the principles of isotope labeling are a fundamental aspect of chemical research, there is no available data to suggest that this particular compound has been utilized in this context.
Isotope labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a powerful technique. For instance, replacing hydrogen with its heavier, stable isotope, deuterium (B1214612) (²H or D), can provide valuable insights. This is often employed in:
Mechanistic Elucidation: The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can help determine the rate-determining step of a reaction and the nature of the transition state.
Analytical Tracers: Deuterated compounds can be used as internal standards in mass spectrometry for more accurate quantification.
NMR Spectroscopy: Deuterium labeling can simplify complex proton NMR spectra.
Despite the potential utility of a deuterated version of This compound , searches of scholarly databases and chemical literature did not yield any studies describing its synthesis or application for these purposes. Therefore, no detailed research findings or data tables on its use in isotope labeling can be provided.
Advanced Computational and Theoretical Chemistry Studies on 1,3 Difluoro 4 Iodo 2 Methylbenzene
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of 1,3-Difluoro-4-iodo-2-methylbenzene is profoundly influenced by the interplay of its various substituents on the benzene (B151609) ring. The electron-withdrawing nature of the two fluorine atoms and the iodine atom, contrasted with the electron-donating methyl group, creates a unique and complex electronic environment. Molecular Orbital (MO) theory provides a framework for understanding this structure, detailing how atomic orbitals combine to form molecular orbitals that dictate the compound's stability, reactivity, and spectroscopic properties. youtube.comyoutube.com The distribution of electrons within these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is key to predicting its chemical behavior.
Quantum Mechanical Approaches (e.g., Density Functional Theory, Hartree-Fock)
Quantum mechanical methods are indispensable for the precise modeling of this compound. Density Functional Theory (DFT) is a prominent method used for such analyses, balancing computational cost with accuracy. DFT calculations can elucidate the molecule's geometric and electronic properties by approximating the electron density. For instance, in a structurally analogous compound, methyl 2,5-difluoro-4-iodo-3-methylbenzoate, DFT analysis reveals that the fluorine substituents generate a significant dipole moment, inducing partial positive charges on adjacent carbon atoms.
Hartree-Fock (HF) theory, another foundational ab initio method, provides a starting point for more complex calculations by solving the Schrödinger equation for a multi-electron system, assuming each electron moves in the average field of all others. While HF tends to neglect some electron correlation, it is crucial for providing a qualitative understanding and a baseline for more sophisticated models.
Table 1: Representative Data from DFT Analysis of a Substituted Iodofluorobenzene This table illustrates the type of data obtained from DFT calculations on a molecule with similar functional groups, providing insights into bond characteristics and charge distribution.
| Parameter | Calculated Value | Significance |
| C-F Bond Length | ~1.35 Å | Indicates a strong, polarized bond due to fluorine's high electronegativity. |
| C-I Bond Length | ~2.10 Å | Reflects the larger atomic radius of iodine and a weaker, more polarizable bond. |
| Net Atomic Charge on F | Highly Negative | Confirms the strong electron-withdrawing inductive effect of fluorine. |
| Net Atomic Charge on I | Slightly Negative | Shows a weaker inductive effect compared to fluorine, with potential for resonance donation. |
| Dipole Moment | > 2.0 Debye | Quantifies the overall molecular polarity arising from the asymmetric substituent pattern. |
Note: Data is illustrative and based on analyses of structurally similar compounds.
Investigation of Electron Correlation and Relativistic Effects
For a molecule containing a heavy element like iodine, a simple quantum mechanical model is insufficient. Two critical factors must be considered: electron correlation and relativistic effects.
Electron Correlation: This refers to the interaction and correlated motion between individual electrons. Methods like Hartree-Fock treat electrons independently, which is an oversimplification. Advanced methods such as Coupled-Cluster (CC) theory, particularly with single, double, and perturbative triple excitations [CCSD(T)], are employed to account for these intricate interactions more accurately. arxiv.orgrsc.org The inclusion of electron correlation is vital for the precise calculation of molecular energies and properties. nih.gov
Relativistic Effects: As the atomic number increases, the inner electrons of an atom move at speeds that are a significant fraction of the speed of light. This is particularly true for iodine. These relativistic effects alter the properties of orbitals, causing some to contract and others to expand. For heavy atoms, scalar-relativistic effects are often the most dominant relativistic contribution. arxiv.orgrsc.org Computational models must incorporate these effects, often by using relativistic Hamiltonians (like the Dirac-Coulomb Hamiltonian), to achieve accurate predictions for molecules containing elements from the fourth row of the periodic table and below. arxiv.orgarxiv.org
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the simulation of chemical reactions, providing a virtual window into the energetic landscapes that govern them. For this compound, this involves modeling its transformations and identifying the high-energy transition states that act as barriers between reactants, intermediates, and products.
Molecular Dynamics Simulations of Chemical Reactivity
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. chemrxiv.org By solving Newton's equations of motion for a system, MD can simulate the trajectory of a reaction, revealing the dynamic processes involved. Quantum-based MD (QMD) approaches, where forces are calculated using quantum mechanics, are particularly powerful for studying reactions that involve the breaking and forming of chemical bonds. chemrxiv.org Such simulations can reveal complex reaction mechanisms, such as the role of solvent molecules or the precise sequence of bond activations, providing details that are often difficult to capture through experimental means alone. chemrxiv.orgchemrxiv.org
Elucidation of Catalytic Mechanisms and Intermediates
This compound can serve as a precursor or substrate in various catalytic reactions, particularly in cross-coupling reactions where the carbon-iodine bond is activated. Theoretical modeling is crucial for understanding these catalytic cycles. By mapping the potential energy surface of the entire reaction, chemists can:
Identify Intermediates: Locate and characterize the structure of short-lived, reactive intermediates.
Determine Transition States: Calculate the structure and energy of transition states to understand the rate-limiting steps of the reaction.
Analyze Ligand Effects: In metal-catalyzed reactions, simulations can show how different ligands on the metal center influence reactivity and selectivity.
This detailed mechanistic insight is essential for optimizing reaction conditions and designing more efficient catalysts.
Theoretical Prediction of Reactivity and Selectivity
A primary goal of theoretical chemistry is to predict how and where a molecule will react. For this compound, this involves assessing the influence of its substituents on the aromatic ring. The fluorine and iodine atoms are strongly electron-withdrawing via induction, deactivating the ring towards electrophilic aromatic substitution. Conversely, the methyl group is electron-donating, acting as a weak activator.
The regioselectivity of reactions is determined by the combination of these electronic effects and steric hindrance. Theories such as the Molecular Electron Density Theory (MEDT) and Frontier Molecular Orbital (FMO) theory are used to make these predictions. researchgate.net Analysis of the LUMO (Lowest Unoccupied Molecular Orbital) can indicate the most likely sites for nucleophilic attack, while the distribution of the HOMO (Highest Occupied Molecular Orbital) points to the probable sites for electrophilic attack. The carbon-iodine bond is a key reactive site, susceptible to oxidative addition in transition metal catalysis.
Table 2: Predicted Reactivity Profile of this compound
| Position on Ring | Substituent | Electronic Effect | Predicted Reactivity |
| 1 | Fluoro | -I, +M (Inductive > Mesomeric) | Strong deactivation |
| 2 | Methyl | +I (Inductive) | Weak activation, ortho/para directing |
| 3 | Fluoro | -I, +M (Inductive > Mesomeric) | Strong deactivation |
| 4 | Iodo | -I, +M | Deactivation; site for cross-coupling |
| 5 | Hydrogen | - | Influenced by ortho/para directors |
| 6 | Hydrogen | - | Influenced by ortho/para directors |
This predictive power allows chemists to forecast the outcome of reactions, guiding synthetic strategy and the development of new chemical transformations.
Influence of Substituents on Reaction Outcomes and Regioselectivity
The substitution pattern of this compound, featuring two electron-withdrawing fluorine atoms, an electron-donating methyl group, and a versatile iodo group, creates a complex electronic and steric environment that significantly directs the outcomes of chemical reactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting these competing influences.
DFT calculations can model the electron distribution within the aromatic ring, providing insights into the nucleophilicity of each carbon atom. rsc.org For electrophilic aromatic substitution reactions, the positions on the ring that are most susceptible to attack can be predicted by analyzing calculated properties such as electrostatic potential maps and frontier molecular orbital (HOMO) densities. rsc.orgyoutube.com
A theoretical investigation into the effects of halogen and other substituents on benzene derivatives has shown that the nature of the substituent significantly impacts the electronic properties and energy gap of the molecule. smf.mx For this compound, the combination of electron-donating and electron-withdrawing groups would be a key focus of such a study.
Table 1: Predicted Influence of Substituents on Electrophilic Aromatic Substitution Regioselectivity
| Substituent | Position | Type | Predicted Directing Influence |
| -F | 1 | Deactivating, Ortho-Para Director | To C2 and C6 |
| -CH₃ | 2 | Activating, Ortho-Para Director | To C1, C3, and C5 |
| -F | 3 | Deactivating, Ortho-Para Director | To C2 and C4 |
| -I | 4 | Deactivating, Ortho-Para Director | To C3 and C5 |
This table is based on established principles of electrophilic aromatic substitution. youtube.com Precise regioselectivity would require specific DFT calculations.
Prediction of Stereochemical Outcomes in Catalyzed Transformations
The iodine atom in this compound makes it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. rsc.org When these reactions involve the formation of a new chiral center, computational chemistry can be a powerful tool for predicting the stereochemical outcome.
For instance, in an asymmetric cross-coupling reaction, the enantioselectivity is determined by the transition state energies of the competing pathways leading to the different stereoisomers. acs.org DFT calculations can be employed to model the transition state structures involving the aryl iodide, the coupling partner, and the chiral catalyst. By comparing the calculated activation energies for the formation of the (R) and (S) products, the enantiomeric excess (ee) of the reaction can be predicted.
While no specific studies on catalyzed transformations of this compound are available, research on similar nickel-catalyzed asymmetric cross-couplings of aryl iodides demonstrates the utility of this approach. rsc.org A multivariate linear regression model was developed in one such study to quantitatively relate the influence of the substrate and ligand to the enantioselectivity. rsc.org A similar computational approach could be applied to reactions involving this compound to optimize reaction conditions and select the best chiral ligand for achieving high stereoselectivity.
Table 2: Computational Approaches for Predicting Stereochemical Outcomes
| Computational Method | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Modeling of transition state structures in asymmetric catalysis. | Enantiomeric excess (ee) and major stereoisomer. |
| Molecular Mechanics (MM) | Conformational analysis of chiral ligands and substrates. | Identification of low-energy conformers relevant to catalysis. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-accuracy modeling of the reaction center (QM) within the larger catalyst-substrate complex (MM). | Detailed insight into the origins of stereoselectivity. |
High-Throughput Computational Screening and Molecular Design
The structural scaffold of this compound, with its multiple functionalization points, makes it an interesting starting point for the design of new molecules with specific properties for applications in medicinal chemistry and materials science. sciencedaily.com High-throughput computational screening allows for the rapid in silico evaluation of large virtual libraries of compounds derived from this scaffold. nih.govacs.org
For example, by computationally replacing the iodine atom with a vast array of different functional groups, a virtual library of derivatives can be generated. The properties of each of these virtual compounds, such as their potential as enzyme inhibitors or their electronic properties for use in organic electronics, can then be predicted using computational methods. acs.orgnih.govnih.gov This screening process can identify promising candidate molecules for subsequent synthesis and experimental testing, thereby accelerating the discovery process. arxiv.orgmdpi.com
Machine learning models can be trained on data from high-throughput screening to predict the properties or activity of new, untested compounds. princeton.edu For instance, quantitative structure-activity relationship (QSAR) models could be developed for derivatives of this compound to predict their biological activity based on their structural features. nih.gov This synergy between computational screening and machine learning is a cornerstone of modern molecular design.
Q & A
Q. What are the common synthetic routes for 1,3-Difluoro-4-iodo-2-methylbenzene, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves halogenation and substitution reactions. A one-pot reaction using difluorocarbene and a substituted cyclobutene derivative (e.g., 1-phenyl-2-methylcyclobutene) has been reported for structurally similar compounds like 1,3-Difluoro-2-methyl-4-phenylbenzene. Key parameters include:
- Temperature control : Maintain 80–120°C to balance reaction rate and side-product formation.
- Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance regioselectivity.
- Purification : Column chromatography with hexane/ethyl acetate (8:2) yields >90% purity .
For iodination, direct electrophilic substitution on 2-methyl-1,3-difluorobenzene using iodine monochloride (ICl) in acetic acid at 50°C achieves high regioselectivity due to steric and electronic effects .
Q. How can researchers characterize this compound, and what analytical techniques resolve structural ambiguities?
Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:
- NMR : ¹⁹F NMR distinguishes fluorine environments (δ = -110 to -120 ppm for ortho-fluorine), while ¹H NMR identifies methyl protons (δ ~2.3 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular weight (C₇H₅F₂I, theoretical 270.0 g/mol) and isotopic patterns for iodine (m/z 127/129) .
- X-ray Crystallography : Resolves regiochemical ambiguities, as seen in analogous compounds like 2,6-difluoro-4-iodoanisole .
Advanced Research Questions
Q. How can regioselectivity challenges in halogenation reactions of 1,3-Difluoro-2-methylbenzene derivatives be addressed?
Methodological Answer: Regioselectivity is influenced by steric hindrance and directing groups. For example:
- Iodine positioning : The methyl group at position 2 directs iodination to position 4 due to steric deactivation at adjacent positions. Computational DFT studies (B3LYP/6-31G*) predict electron density maps aligning with experimental outcomes .
- Competing pathways : Use kinetic vs. thermodynamic control. Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (>80°C) may shift selectivity .
Q. What strategies mitigate data contradictions in biological activity studies of halogenated benzene derivatives?
Methodological Answer: Biological assays often yield conflicting results due to impurities or solvent effects. Best practices include:
- Purity validation : Use HPLC (C18 column, 70% acetonitrile/water) to confirm >98% purity before assays .
- Solvent standardization : Replace DMSO with saline buffers to avoid solvent-induced artifacts, as seen in fluorinated analogs like 1-[Chloro(difluoromethoxy)-2-fluoro-4-nitrobenzene .
- Dose-response curves : Validate EC₅₀ values across multiple replicates to distinguish true activity from noise .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer: Density Functional Theory (DFT) and retrosynthetic AI tools (e.g., Reaxys/Pistachio models) predict feasible pathways:
- Suzuki-Miyaura Coupling : Calculate activation energies for Pd-catalyzed aryl-iodine bond cleavage. Studies on 1-iodo-2-methyl-4-(trifluoromethyl)benzene show that electron-withdrawing groups lower transition-state energy by 15–20 kcal/mol .
- Solvent effects : Simulate solvation free energies (SMD model) in THF vs. DMF to optimize yields .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for halogenated benzene derivatives?
Methodological Answer: Discrepancies often arise from polymorphic forms or trace solvents. Mitigation steps:
- Recrystallization : Use heptane/ethyl acetate to isolate pure crystalline forms. For example, 1,4-Dibromo-2,3-difluorobenzene exhibits a 5°C MP variation depending on solvent history .
- Spectral calibration : Cross-validate NMR shifts against internal standards (e.g., TMS for ¹H, CFCl₃ for ¹⁹F) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
